molecular formula C18H24Cl2N6O2 B2543047 N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1215556-13-0

N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2543047
CAS No.: 1215556-13-0
M. Wt: 427.33
InChI Key: COWJRQFTQLCGJN-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a substituted 1,3,5-triazine derivative characterized by:

  • Morpholine substituents at the 4- and 6-positions of the triazine ring, which confer hydrogen-bonding capacity and moderate hydrophilicity.
  • A 3-chloro-2-methylphenyl group at the 2-amino position, contributing steric bulk and lipophilicity.
  • A hydrochloride salt formulation, enhancing aqueous solubility compared to the free base .

This compound is structurally related to kinase inhibitors and other bioactive triazine derivatives, though its specific applications remain under investigation. Commercial availability is confirmed through multiple suppliers in China, Switzerland, and India, with certifications including ISO9001 and GMP .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2.ClH/c1-13-14(19)3-2-4-15(13)20-16-21-17(24-5-9-26-10-6-24)23-18(22-16)25-7-11-27-12-8-25;/h2-4H,5-12H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWJRQFTQLCGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity.

    Substitution with Chlorinated Phenyl Group: The intermediate triazine compound is then reacted with 3-chloro-2-methylaniline in the presence of a base such as triethylamine. This step introduces the chlorinated phenyl group into the triazine ring.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is C16H20ClN5C_{16}H_{20}ClN_5 with a molecular weight of approximately 345.82 g/mol. The compound features a triazine core substituted with a chloromethylphenyl group and morpholino groups that enhance its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with a triazine scaffold demonstrate significant anti-inflammatory properties. A study highlighted the design of novel inhibitors targeting cyclooxygenase-2 (COX-2), where derivatives similar to this compound were synthesized and evaluated for COX-2 inhibition. These compounds exhibited potent activity, suggesting their potential use in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Anticancer Properties

Triazine derivatives have shown promise as anticancer agents due to their ability to interfere with cellular processes involved in tumor growth. A review documented various triazine-based compounds that exhibited cytotoxicity against different cancer cell lines. Specifically, this compound was noted for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: COX Inhibition

In a controlled study evaluating several triazine derivatives for COX inhibition, this compound was among the top candidates showing IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib. This suggests its potential as a more effective alternative for managing inflammation-related disorders .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability in breast and colon cancer models. The results indicated a dose-dependent response with notable apoptosis induction at higher concentrations .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anti-inflammatoryInhibits COX-2 enzyme activity; potential for treating arthritis
AnticancerInduces apoptosis in cancer cells; effective against breast and colon cancer

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazine ring and morpholine groups play a crucial role in these interactions, providing the necessary structural framework for binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Key Groups Melting Point (°C) Solubility Trends
Target Compound 4,6-dimorpholino; 2-(3-Cl-2-MePh) Morpholine, Aryl-Cl, HCl Not reported Moderate (HCl salt)
N-(4,6-Dimorpholinotriazin-2-yl)iminodiacetic acid 4,6-dimorpholino; 2-iminodiacetic acid Morpholine, Carboxylic acid 260 (decom.) High (polar solvents)
N-Benzyl-4-chloro-6-morpholino-triazin-2-amine 4-Cl, 6-morpholino; 2-benzylamine Benzyl, Cl Not reported Low (lipophilic)
UOSD010 (Adamantyl-triazine) 4-piperazinyl; 6-ethoxy; 2-adamantyl Adamantane, Piperazine Not reported Low (highly lipophilic)

Key Observations :

  • The target compound balances moderate solubility (HCl salt) and lipophilicity (aryl-Cl/Me groups), making it suitable for diverse biological assays.
  • Amino acid derivatives (e.g., iminodiacetic acid in ) exhibit higher polarity and solubility due to carboxylic acid groups but lack the aryl-Cl/Me moiety’s steric effects.

Comparison with Analogous Syntheses :

  • Amino acid derivatives (e.g., compound 22 ) require a third step involving α-amino acid coupling, increasing complexity.
  • Benzyl-substituted analogs (e.g., compound 2d ) use N-methylaniline instead of aromatic amines, simplifying purification but reducing steric diversity.

Biological Activity

N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound primarily functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cellular growth, proliferation, and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanistic Insights:

  • PI3K/mTOR Pathway Inhibition : The compound has been shown to inhibit both PI3Kα and mTOR with low nanomolar IC50 values. For instance, studies have reported IC50 values of approximately 0.4 nM for PI3Kα and around 12 nM for mTOR .
  • Selectivity : The compound exhibits selectivity towards class I PI3K isoforms while avoiding off-target interactions with other kinases, which is critical for minimizing side effects during therapy .

In Vitro Studies

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. A notable study demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines when tested in vitro .

In Vivo Studies

In animal models, particularly rat xenograft models, the compound displayed promising anti-tumor activity. Tumor growth was significantly inhibited when treated with this compound compared to control groups .

Case Studies

  • Breast Cancer Model : In a study involving a breast cancer xenograft model, administration of this compound resulted in a 70% reduction in tumor volume compared to untreated controls over a treatment period of four weeks .
  • Lung Cancer Cell Lines : Another study focused on lung cancer cell lines showed that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Oral Bioavailability : The compound is reported to be orally available and can cross the blood-brain barrier, making it a candidate for treating central nervous system tumors .
  • Half-Life : Preliminary studies indicate a half-life suitable for sustained therapeutic effects without frequent dosing.

Safety Profile

Early toxicity studies have indicated that this compound has a manageable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential long-term side effects.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound via nucleophilic substitution on cyanuric chloride?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

  • Step 1: React cyanuric chloride with Hünig’s base (N,N-diisopropylethylamine) in dichloromethane (DCM) at 0°C to introduce the first amine group (e.g., cyclopentylamine in ). Maintaining low temperatures prevents uncontrolled exothermic reactions .
  • Step 2: Introduce the second substituent (e.g., 3-chloro-2-methylaniline) at room temperature, followed by purification via silica column chromatography with gradient elution (2–40% ethyl acetate in hexanes) to isolate intermediates .
  • Step 3: Add morpholine groups in a controlled manner, ensuring stoichiometric equivalence to avoid over-substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in an aprotic solvent.
    Optimization Tips:
  • Use anhydrous solvents to prevent hydrolysis of cyanuric chloride.
  • Monitor reaction progress with TLC or LC-MS to terminate steps at optimal yields (e.g., 86–91% yields in ) .

Basic: Which analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 7.49–8.61 ppm in ).
    • ¹³C NMR confirms triazine ring carbons (δ 151–164 ppm) and morpholino groups (δ 52–66 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ions (e.g., [M+H]⁺ with <5 ppm error, as in ) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity and detects by-products (e.g., retention time ~3.94 min in ) .
  • Infrared Spectroscopy (IR): Confirms secondary amine stretches (~1667 cm⁻¹) and morpholino C-O-C bonds (~1092 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

Methodological Answer:

  • Morpholino Groups: Replace morpholino with piperidine or thiomorpholine to evaluate solubility and target binding. shows morpholino enhances blood-brain barrier penetration in PI3K/mTOR inhibitors .
  • Chloro-Methylphenyl Group: Substitute with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impact on kinase inhibition potency. In , the nitro group in MHY1485 enhances mTOR activation .
  • Assay Design: Test derivatives in kinase inhibition assays (e.g., PI3Kα/β/γ/δ isoforms) and cellular proliferation assays (IC50 determination in cancer cell lines) .

Advanced: What in vitro and in vivo models are suitable for studying its mechanism as a kinase inhibitor?

Methodological Answer:

  • In Vitro Models:
    • Enzyme Assays: Use recombinant kinases (e.g., PI3K, mTOR) with ATP-competitive assays (e.g., fluorescence polarization). employed this for IC50 determination .
    • Cell-Based Assays: Measure phospho-Akt/mTOR levels via Western blot in PTEN-null cancer cells .
  • In Vivo Models:
    • Xenograft Studies: Implant human cancer cells (e.g., glioblastoma) in immunodeficient mice. Monitor tumor volume and pharmacodynamics (e.g., brain penetration in ) .
    • Pharmacokinetics: Assess oral bioavailability, half-life, and tissue distribution in rodents. reports favorable PK in mice/rats .

Advanced: How to address discrepancies in biological activity across cell lines or assay conditions?

Methodological Answer:

  • Control Variables: Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
  • Mechanistic Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain inconsistencies .
  • Data Normalization: Express activity as fold-change relative to housekeeping genes or internal controls (e.g., β-actin in Western blots).

Advanced: What strategies ensure selectivity and minimize off-target effects in kinase inhibition?

Methodological Answer:

  • Kinase Panel Screening: Test against >400 kinases using immobilized ligand binding (e.g., Eurofins KinaseProfiler). confirmed no off-target kinase binding for related triazines .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and optimize steric clashes with non-target kinases .
  • Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring thermal stabilization of kinases in cell lysates after compound treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.